

Spectroscopic and Structural Elucidation of Montelukast Dicyclohexylamine: A Technical Guide

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Compound of Interest

Compound Name: *Montelukast dicyclohexylamine*

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This technical guide provides a comprehensive overview of the spectroscopic data for **montelukast dicyclohexylamine**, a key intermediate in the synthesis of the potent and selective cysteinyl leukotriene receptor antagonist, montelukast. The information presented herein is essential for the characterization, quality control, and analytical method development of this active pharmaceutical ingredient.

Chemical Structure and Properties

Montelukast dicyclohexylamine is the dicyclohexylamine salt of montelukast. The formation of this salt is a critical step in the purification of montelukast during its synthesis.

- Chemical Name: [1-[[[(1R)-1-[3-[(E)-2-(7-chloroquinolin-2-yl)ethenyl]phenyl]-3-[2-(1-hydroxy-1-methylethyl)phenyl]propyl]sulfanyl]methyl]cyclopropyl]acetic acid N-Cyclohexylcyclohexanamine[1][2]
- CAS Number: 577953-88-9[3][4]
- Molecular Formula: C₄₇H₅₉ClN₂O₃S[5][6]
- Molecular Weight: 767.50 g/mol [5][6]

Spectroscopic Data

Spectroscopic analysis is fundamental for the structural confirmation and purity assessment of **montelukast dicyclohexylamine**. The following sections detail the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule.

Table 1: Predicted ^1H NMR Spectroscopic Data for **Montelukast Dicyclohexylamine**

Chemical Shift (δ) ppm	Multiplicity	Assignment
~0.39	Multiplet	Cyclopropyl ring protons[3][7]
~1.0-2.0	Multiplet	Dicyclohexylamine and other aliphatic protons
~2.5-3.5	Multiplet	Protons adjacent to sulfur and amine
~6.8-8.5	Multiplet	Aromatic and vinylic protons
~11.2	Singlet	Carboxylic acid proton (may be broadened or absent due to salt formation)[3][7]

Table 2: Predicted ^{13}C NMR Spectroscopic Data for **Montelukast Dicyclohexylamine**

Chemical Shift (δ) ppm	Assignment
~10-40	Aliphatic carbons (cyclopropyl, cyclohexyl)
~50-60	Carbons adjacent to nitrogen and sulfur
~120-150	Aromatic and vinylic carbons
~170-180	Carboxylic acid carbon

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in the molecule.

Table 3: Predicted IR Absorption Bands for **Montelukast Dicyclohexylamine**

Wavenumber (cm ⁻¹)	Functional Group
~3400 (broad)	O-H stretch (carboxylic acid)
~3050	Aromatic C-H stretch
~2930, ~2850	Aliphatic C-H stretch
~1710	C=O stretch (carboxylic acid)[8]
~1610, ~1500	Aromatic C=C stretch
~1050	S-C stretch
~840	C-Cl stretch

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound. In the mass spectrum, ions corresponding to the montelukast anion and the dicyclohexylamine cation would be expected.[3] High-resolution mass spectrometry (HRMS) can provide the exact mass for elemental composition determination.[3]

Table 4: Predicted Mass Spectrometry Data for **Montelukast Dicyclohexylamine**

m/z	Ion
586.22	[Montelukast - H] ⁻
182.20	[Dicyclohexylamine + H] ⁺
767.50	[M+H] ⁺ (Molecular Ion)

Experimental Protocols

The following are generalized protocols for obtaining the spectroscopic data for **montelukast dicyclohexylamine**.

NMR Spectroscopy

- Sample Preparation: Dissolve approximately 10-20 mg of **montelukast dicyclohexylamine** in a suitable deuterated solvent (e.g., DMSO- d_6 , $CDCl_3$) in an NMR tube.
- Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard.[\[7\]](#)
- Data Acquisition: Acquire 1H and ^{13}C NMR spectra on a 400 MHz or higher field NMR spectrometer.
- Data Processing: Process the acquired data using appropriate software to obtain the final spectra.

IR Spectroscopy

- Sample Preparation (KBr Pellet Method):
 - Thoroughly grind 1-2 mg of **montelukast dicyclohexylamine** with approximately 100-200 mg of dry potassium bromide (KBr) in an agate mortar.
 - Press the mixture into a thin, transparent pellet using a hydraulic press.[\[9\]](#)
- Data Acquisition: Place the KBr pellet in the sample holder of an FTIR spectrometer and acquire the spectrum.
- Data Processing: Process the spectrum to label the significant peaks.

Mass Spectrometry

- Sample Preparation: Dissolve a small amount of **montelukast dicyclohexylamine** in a suitable solvent (e.g., methanol, acetonitrile).
- Instrumentation: Use a mass spectrometer equipped with an appropriate ionization source (e.g., Electrospray Ionization - ESI).

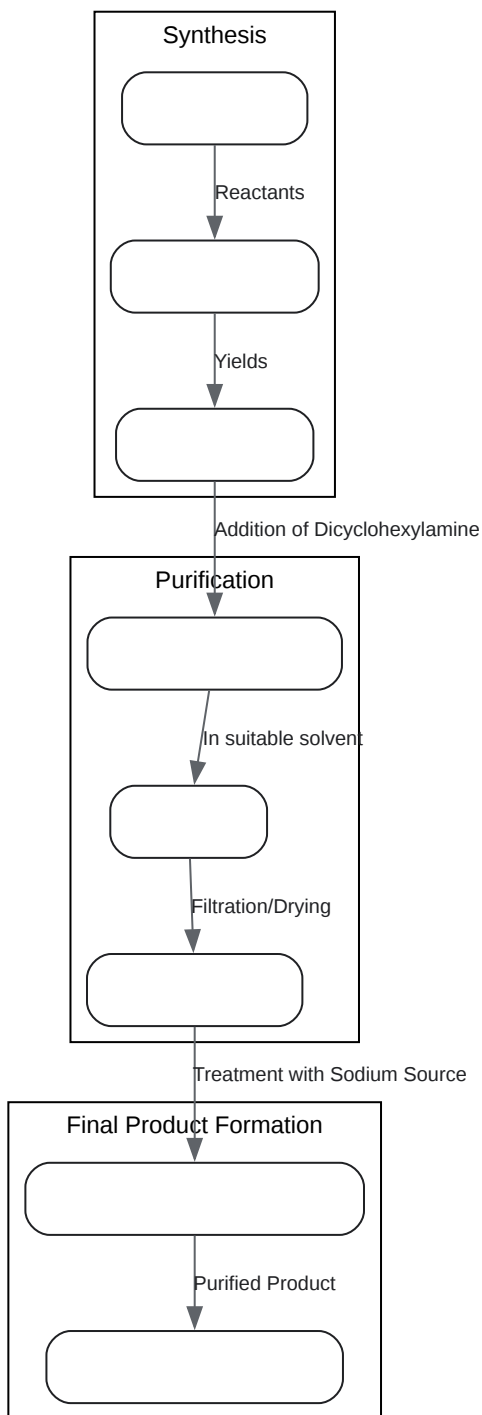
- **Data Acquisition:** Infuse the sample solution into the mass spectrometer and acquire the mass spectrum in both positive and negative ion modes.
- **Data Processing:** Analyze the resulting spectrum to identify the molecular ion and major fragment ions.

Mechanism of Action and Experimental Workflow

Montelukast is a selective antagonist of the cysteinyl leukotriene receptor 1 (CysLT1).^[10] Cysteinyl leukotrienes are potent inflammatory mediators involved in the pathophysiology of asthma and allergic rhinitis. By blocking the action of these leukotrienes, montelukast helps to reduce bronchoconstriction, inflammation, and mucus production in the airways.

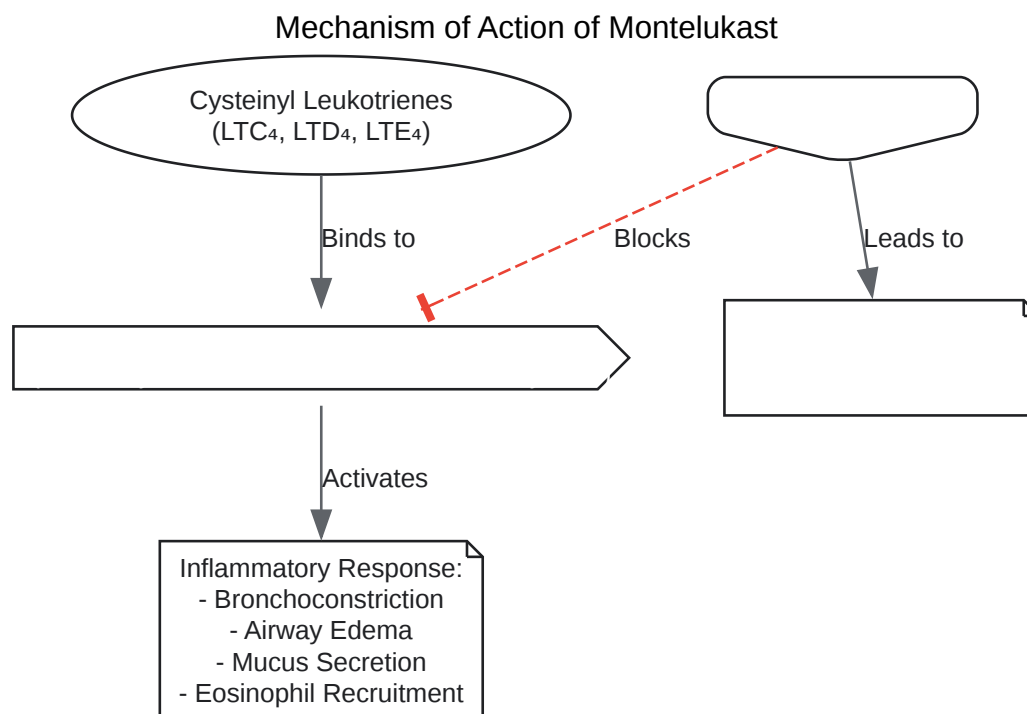
Below is a diagram illustrating the workflow for the synthesis and purification of montelukast, highlighting the formation of the dicyclohexylamine salt.

Workflow for Montelukast Synthesis via Dicyclohexylamine Salt

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Caption: Synthesis and Purification of Montelukast.

The following diagram illustrates the mechanism of action of montelukast as a CysLT1 receptor antagonist.



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Caption: Montelukast's Antagonistic Action.

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